molecular formula C12H18N2O3 B2473793 tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate CAS No. 213990-62-6

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate

Cat. No.: B2473793
CAS No.: 213990-62-6
M. Wt: 238.287
InChI Key: DXTNLDCAFUECLI-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H18N2O3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the carbamate group intact.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also act as a ligand, binding to metal ions or receptors and modulating their function .

Comparison with Similar Compounds

Uniqueness:

  • The specific positioning of the hydroxy and pyridine groups in tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate provides unique reactivity and binding properties compared to its analogs.
  • Its ability to act as a versatile protecting group and its potential biological activities make it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-pyridin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTNLDCAFUECLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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